molecular formula C8H10ClN3 B2977858 Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride CAS No. 1187932-15-5

Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride

Cat. No.: B2977858
CAS No.: 1187932-15-5
M. Wt: 183.64
InChI Key: CFALWTIAWAOAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride is a heterocyclic organic compound featuring an imidazo[1,5-a]pyridine core substituted with a methanamine group at the 1-position, followed by hydrochloric acid salt formation. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science. Its hydrochloride form enhances solubility and stability, which is critical for pharmaceutical applications .

Properties

IUPAC Name

imidazo[1,5-a]pyridin-1-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-5-7-8-3-1-2-4-11(8)6-10-7;/h1-4,6H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFALWTIAWAOAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the [4 + 1] dehydrocyclization of pyridin-2-ylmethanamines and aldehydes mediated by carbon tetrabromide (CBr4). This method is practical, with a wide substrate scope, functional group tolerance, and mild reaction conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclocondensation reactions. These methods are optimized for high yield and purity, utilizing readily available starting materials and efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine derivatives with different functional groups, while reduction reactions typically produce reduced forms of the compound .

Scientific Research Applications

Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences
Compound Name Molecular Formula Molecular Weight Substituent Position Key Properties/Applications References
Imidazo[1,5-a]pyridin-1-ylmethanamine HCl C₈H₁₀ClN₃ ~207.6* 1-position methanamine Enhanced solubility, protease inhibition potential
(1H-Imidazo[4,5-b]pyridin-2-yl)methanamine C₇H₈N₄ 148.17 2-position methanamine Optical properties, antibacterial activity
Imidazo[1,2-a]pyridine-3-yl-methylamine C₈H₁₀N₃ 148.19 3-position methylamine Intermediate in drug synthesis (e.g., sertraline)
1-Substituted pyrirylimidazo[1,5-a]pyridine Variable Variable Variable substituents Cysteine protease inhibition (IC₅₀: 0.5–5 µM)

*Estimated based on analogous hydrochloride salts.

Key Observations:

Substituent Position : The 1-position methanamine group in the target compound distinguishes it from analogues like (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine, which has a 2-position substitution. This positional variation impacts electronic distribution and binding affinity in biological systems .

Biological Activity: The target compound shares functional similarities with 1-substituted pyrirylimidazo[1,5-a]pyridine derivatives, which exhibit cysteine protease inhibition (IC₅₀: 0.5–5 µM) . However, its hydrochloride salt may improve bioavailability compared to non-salt forms. (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine demonstrates antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL), suggesting the imidazo-pyridine scaffold’s broad utility .

Synthetic Utility : Imidazo[1,2-a]pyridine-3-yl-methylamine derivatives are intermediates in synthesizing antidepressants like sertraline, highlighting the structural versatility of methanamine-substituted imidazo-pyridines .

Physicochemical Properties

Table 2: Solubility and Stability Comparison
Compound Solubility (Water) Stability Notes References
Imidazo[1,5-a]pyridin-1-ylmethanamine HCl High Stable at RT Salt formation enhances solubility
(1H-Imidazo[4,5-b]pyridin-2-yl)methanamine Moderate Light-sensitive Requires storage in dark conditions
Imidazo[1,2-a]pyridine-3-yl-methylamine Low Hygroscopic Often used in non-aqueous reactions
  • Hydrochloride Salts: The target compound’s HCl form provides superior aqueous solubility compared to non-salt analogues, making it preferable for drug formulation .
  • Stability Challenges : Light sensitivity in (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine limits its practical use without protective packaging .

Pharmacological Potential

  • Antibacterial Activity : While (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine shows direct antibacterial effects, the target compound’s activity remains underexplored, warranting further study .

Biological Activity

Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring structure, which is significant for its biological interactions. Its molecular formula is C8H10ClN3C_8H_{10}ClN_3 and it serves as a reference standard in pharmaceutical testing due to its unique pharmacological properties .

Research indicates that this compound acts primarily as a GABAA_A receptor agonist , positioning it among substances with potential anxiolytic and sedative effects. The modulation of neurotransmitter systems implies implications for treating anxiety disorders. Additionally, studies have highlighted its anticancer activity and anti-inflammatory properties .

GABAA_A Receptor Interaction

The GABAA_A receptor is pivotal in the central nervous system's inhibitory processes. Agonism of this receptor by this compound can lead to increased inhibitory neurotransmission, which may alleviate anxiety symptoms .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anxiolytic Effects : As a GABAA_A receptor agonist, it may reduce anxiety.
  • Anticancer Properties : Derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Research suggests possible applications in reducing inflammation .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds in the imidazopyridine class. Below is a comparison table highlighting some related compounds and their biological activities:

Compound NameStructure TypeBiological Activity
Imidazo[1,2-a]pyridineSimilar nitrogen-containing heterocycleAnxiolytic properties
Imidazo[4,5-c]pyridineAnother variant of imidazopyridineAnticonvulsant effects
Imidazo[1,2-a]pyridin-6-ylmethanamineRelated derivativeSelective serotonin receptor modulator
Imidazo[4,5-b]pyridineDistinct structural variantPotential anti-inflammatory agent

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of imidazo[1,5-a]pyridine exhibited significant cytotoxic effects against various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest .
  • Anxiolytic Effects : Another research effort focused on the compound's interaction with GABAA_A receptors in animal models. Results indicated reduced anxiety-like behavior in treated subjects compared to controls .
  • Anti-inflammatory Properties : A recent investigation revealed that the compound could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory effects .

Q & A

Q. What are the recommended synthetic routes for Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride, and how can reaction efficiency be optimized?

The compound can be synthesized via cyclocondensation of 2-picolylamines with nitroalkanes in the presence of phosphorous acid and polyphosphoric acid (PPA), achieving high yields under controlled conditions . Optimization involves statistical Design of Experiments (DoE) to minimize trial-and-error approaches. Key parameters (e.g., temperature, stoichiometry, solvent) should be systematically varied using fractional factorial or response surface methodologies to identify optimal conditions . Multicomponent reactions and oxidative coupling strategies are also viable for introducing substituents at specific positions .

Q. What safety protocols are critical when handling this compound?

Critical precautions include:

  • Personal Protection : Use gloves, goggles, and lab coats (P201, P280 codes) .
  • Handling : Conduct reactions under inert gas (e.g., N₂) to prevent moisture sensitivity (P231) .
  • Emergency Response : For accidental ingestion, immediately administer activated charcoal and seek medical attention (P301+P310) .
  • Waste Disposal : Avoid environmental release due to high aquatic toxicity (H400) .

Q. Which analytical techniques are essential for initial characterization?

Basic characterization requires:

  • NMR Spectroscopy : To confirm molecular structure and proton environments.
  • Mass Spectrometry (HRMS) : For accurate molecular weight determination .
  • Elemental Analysis : To verify purity and stoichiometry.
  • HPLC/GC : For assessing chemical purity and detecting byproducts.

Advanced Research Questions

Q. How can computational modeling enhance reaction design and optimization for this compound?

Quantum chemical calculations (e.g., DFT) enable reaction path searches to predict intermediates and transition states, reducing experimental iterations. For example, ICReDD integrates computational and experimental data to narrow optimal conditions . Molecular dynamics simulations can model solvent effects, while machine learning algorithms analyze high-throughput data to predict yield trends . These tools also aid in designing novel derivatives by evaluating electronic properties (e.g., HOMO-LUMO gaps) .

Q. What advanced techniques resolve structural ambiguities or confirm regioselectivity in derivatives?

  • Single-Crystal X-Ray Diffraction : Provides unambiguous confirmation of molecular geometry and substituent positions .
  • 2D NMR (e.g., COSY, NOESY) : Resolves complex proton coupling and spatial arrangements.
  • XPS/IR Spectroscopy : Identifies functional groups and oxidation states.
  • In Situ Monitoring : Techniques like ReactIR track reaction progress in real time to detect transient intermediates .

Q. How can researchers address contradictions in reaction yields or byproduct formation?

  • Systematic DoE : Identify confounding variables (e.g., temperature gradients, reagent purity) using factorial designs .
  • Mechanistic Studies : Probe reaction pathways via isotopic labeling (e.g., ²H/¹³C) or trapping experiments.
  • Theoretical Validation : Compare experimental outcomes with computational predictions to refine reaction mechanisms .
  • Byproduct Analysis : Use LC-MS or GC-MS to characterize side products and adjust conditions (e.g., pH, catalyst loading) .

Q. What strategies enable regioselective functionalization of the imidazo-pyridine core?

  • Directed C-H Activation : Utilize transition-metal catalysts (e.g., Pd, Rh) with directing groups to target specific positions .
  • Electrophilic Substitution : Leverage electron-rich regions of the heterocycle for halogenation or nitration .
  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/alkyl groups .
  • Protecting Group Strategies : Temporarily block reactive sites to achieve selective modifications .

Methodological Resources

  • Synthetic Protocols : Cyclocondensation in PPA , oxidative coupling .
  • Safety Standards : OSHA/GLP-compliant handling .
  • Computational Tools : Gaussian, ORCA, or NWChem for quantum modeling .
  • Analytical Workflows : HRMS/NMR/X-ray crystallography integration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.